N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
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Overview
Description
N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an amine derivative to form the oxalamide core.
Introduction of the 2,5-dimethoxyphenyl group: This step involves the reaction of the oxalamide intermediate with 2,5-dimethoxyaniline under appropriate conditions.
Attachment of the morpholino and thiophenyl groups: The final step involves the reaction of the intermediate with morpholine and thiophene derivatives to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the application. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- N1-(2,5-dimethoxyphenyl)-N2-(2-piperidino-2-(thiophen-3-yl)ethyl)oxalamide
- N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(furan-3-yl)ethyl)oxalamide
Uniqueness
The uniqueness of N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-26-15-3-4-18(27-2)16(11-15)22-20(25)19(24)21-12-17(14-5-10-29-13-14)23-6-8-28-9-7-23/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELSRVWSHLJXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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